molecular formula C9H12N2O2 B1426797 2-(Oxolan-3-yloxy)pyridin-4-amine CAS No. 1339933-64-0

2-(Oxolan-3-yloxy)pyridin-4-amine

Cat. No. B1426797
CAS RN: 1339933-64-0
M. Wt: 180.2 g/mol
InChI Key: SFSJSIGDGXHLEC-UHFFFAOYSA-N
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Description

“2-(Oxolan-3-yloxy)pyridin-4-amine” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 g/mol . The IUPAC name for this compound is 2-(tetrahydro-3-furanyloxy)-4-pyridinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization of Macrocyclic Ligands

  • Research Context : The synthesis of macrocyclic ligands using pyridine derivatives, including 2-(Oxolan-3-yloxy)pyridin-4-amine, has been explored. These ligands exhibit diverse coordination possibilities, crucial in forming complexes with various metals (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Reactions Under High Pressure

  • Research Context : The reaction dynamics of oxiranes, similar in structure to this compound, with carbon disulfide under high pressure have been investigated. This study provides insights into the behavior of such compounds under varying conditions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Surface-Mediated Oxidation Reactions

  • Research Context : The oxidation of primary and secondary amines to hydroxylamines, a process relevant to compounds like this compound, has been studied. This research offers valuable data on the oxidative behavior of related compounds (Fields & Kropp, 2000).

Amination of Pyridines and Quinolines

  • Research Context : A method for converting pyridine N-oxides to 2-aminopyridines, similar in structure to this compound, has been developed. This study is significant for understanding the chemical transformations of pyridine derivatives (Yin, Xiang, Huffman, Raab, & Davies, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(oxolan-3-yloxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSJSIGDGXHLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339933-64-0
Record name 2-(oxolan-3-yloxy)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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